H-Arg(pbf)-ome hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

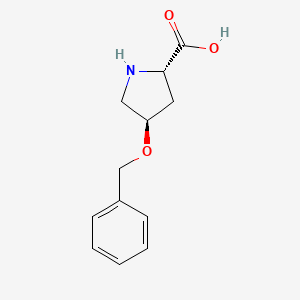

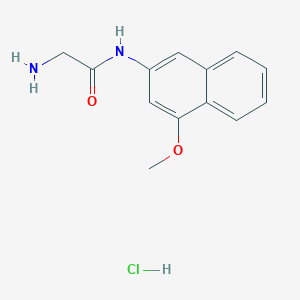

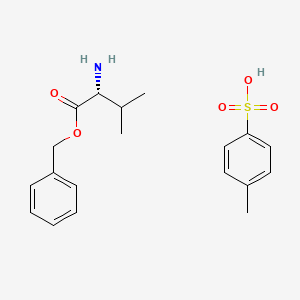

H-Arg(pbf)-ome HCl is a synthetic derivative of arginine, a naturally-occurring amino acid. It has been studied for its potential applications in scientific research, including its ability to enhance cell permeability, increase cell viability, and induce apoptosis. This compound is also used in laboratory experiments to study the effects of arginine on cell physiology, metabolism, and gene expression.

Scientific Research Applications

Additive Manufacturing and Material Science

Polymer Powder Bed Fusion (PBF) : This technology is significant in additive manufacturing, focusing on the selective fusion of polymer powder particles to create three-dimensional structures. It's used in prototyping and low-volume production, emphasizing the expanded design space and the material portfolio beyond traditional materials. The process involves understanding the heat transfer during fabrication and the structure-process-property relationships (Chatham, Long, & Williams, 2019).

Material Screening for Sandstone Acidizing : The study of different acids, including their effects at various temperatures on sandstone, is essential for enhancing permeability and porosity in oil extraction processes. This research could parallel the exploration of chemical interactions in other domains, including how specific compounds like "H-Arg(pbf)-ome hcl" might interact with different materials or environments (Leong & Mahmud, 2018).

Environmental Science and Toxicology

- Environmental Impact of Brominated Flame Retardants : Research on novel brominated flame retardants (NBFRs) and their ubiquity in the environment, including their degradation, bioaccumulation, and potential toxicity. This area underscores the importance of understanding the environmental fate and impact of chemical compounds, which could be relevant to the study of "this compound" if it shares similar properties or uses (Xiong et al., 2019).

Energy Storage and Electrochemistry

- Hard Carbon Anodes for Sodium-Ion Batteries : This review discusses the role of hard carbon as an anode material in sodium-ion batteries, highlighting its electrochemical performance and the challenges in applications. Such research into materials science and electrochemistry could provide insights into how "this compound" might be applicable in energy storage or other electrochemical applications (Zhao et al., 2020).

Mechanism of Action

Target of Action

H-Arg(Pbf)-Ome HCl, also known as Fmoc-hArg(Pbf)-OH, is primarily used in the field of peptide synthesis . It is a derivative of the amino acid arginine, which plays a crucial role in various biological processes such as protein synthesis and cell signaling .

Mode of Action

The compound interacts with its targets by being incorporated into peptides during the process of Solid Phase Peptide Synthesis (SPPS) . It is used in the same manner as Fmoc-Arg(Pbf)-OH . The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a protective group that prevents unwanted side reactions during peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is incorporated into the growing peptide chain, influencing the structure and function of the resulting peptide .

Pharmacokinetics

Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the efficiency of its incorporation into peptides .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides into which it is incorporated. By contributing to the structure of these peptides, it can influence their biological activity and interactions with other molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -15°C to -25°C to maintain its stability . Furthermore, the efficiency of its incorporation into peptides can be affected by the conditions of the peptide synthesis process .

properties

IUPAC Name |

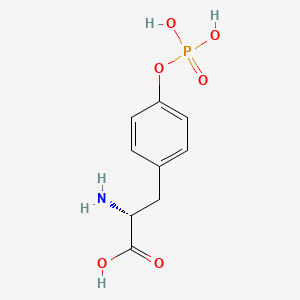

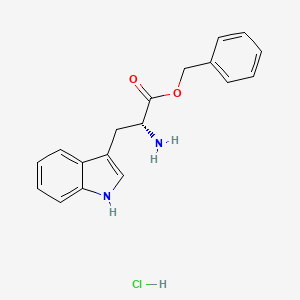

methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.